Urinary Incontinence-Targeting Compound 1

Description

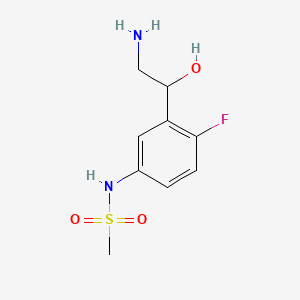

Urinary Incontinence-Targeting Compound 1 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyethyl group, a fluorophenyl group, and a methanesulfonamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Propriétés

Formule moléculaire |

C9H13FN2O3S |

|---|---|

Poids moléculaire |

248.28 g/mol |

Nom IUPAC |

N-[3-(2-amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide |

InChI |

InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3 |

Clé InChI |

XYLJNMCMDOOJRW-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Urinary Incontinence-Targeting Compound 1 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with methanesulfonyl chloride to form 4-fluorophenylmethanesulfonamide. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Urinary Incontinence-Targeting Compound 1 can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the nitro group results in an amine.

Applications De Recherche Scientifique

Urinary Incontinence-Targeting Compound 1 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Urinary Incontinence-Targeting Compound 1 involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[3-(2-Amino-1-hydroxyethyl)-4-chlorophenyl]methanesulfonamide

- N-[3-(2-Amino-1-hydroxyethyl)-4-bromophenyl]methanesulfonamide

- N-[3-(2-Amino-1-hydroxyethyl)-4-iodophenyl]methanesulfonamide

Uniqueness

Urinary Incontinence-Targeting Compound 1 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to target proteins, making it a valuable molecule for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.